

Application Note: Quantification of Mesembrenone using High-Performance Liquid Chromatography (HPLC)

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Compound of Interest		
Compound Name:	Mesembrenone	
Cat. No.:	B1676307	Get Quote

**Abstract

This application note details a robust and validated High-Performance Liquid Chromatography (HPLC) method for the quantitative analysis of **mesembrenone**, a key psychoactive alkaloid found in Sceletium tortuosum (Kanna). The described protocol is applicable for the quality control of raw plant material, extracts, and finished products. The method utilizes a reversed-phase C18 column with UV detection, providing accurate and reproducible results.

**Introduction

Mesembrenone, along with other mesembrine-type alkaloids, is a major active component in Sceletium tortuosum, a plant traditionally used for its mood-enhancing and anxiolytic properties.[1][2] The increasing commercial interest in Sceletium for herbal supplements and potential pharmaceutical applications necessitates reliable analytical methods for the standardization and quality control of its products.[3][4] High-Performance Liquid Chromatography (HPLC) with UV detection is a widely used technique for the analysis of non-volatile and thermolabile natural products, making it an ideal choice for the quantification of mesembrine alkaloids.[5] This document provides a detailed protocol for the extraction and subsequent HPLC quantification of **mesembrenone**.

Experimental Protocols



Sample Preparation: Extraction of Mesembrenone from Sceletium tortuosum

This protocol describes an acid-base extraction method to isolate alkaloids, including **mesembrenone**, from dried plant material.

Materials:

- Dried and powdered Sceletium tortuosum plant material
- Dichloromethane
- 5% Acetic acid
- 20% (v/v) Ammonia solution
- Hexane
- Methanol (HPLC grade)
- 0.45 µm syringe filters
- Sonicator
- · Separatory funnel
- Rotary evaporator

Procedure:

- Weigh 5 g of dried, powdered Sceletium tortuosum and add it to 100 mL of dichloromethane.
 [6]
- Sonicate the mixture for 15 minutes to facilitate the breakdown of plant cell walls and release of alkaloids.[6]
- Filter the mixture and collect the dichloromethane filtrate. Repeat the extraction process on the plant residue to ensure complete extraction and combine all filtrates.[6]



- Transfer the combined dichloromethane extracts to a separatory funnel.[6]
- Perform an acidic partition by adding a dilute acidic solution (e.g., 5% acetic acid) to the separatory funnel. This step protonates the alkaloids, rendering them soluble in the aqueous layer.
- Shake the funnel vigorously and allow the layers to separate. Collect the acidic aqueous fraction. Repeat this step multiple times and combine all acidic fractions.[6]
- To remove fats and other non-polar impurities, wash the combined acidic solution with a non-polar solvent like hexane. Discard the hexane layer.[7]
- Adjust the pH of the aqueous solution to approximately 9 by slowly adding a 20% (v/v)
 ammonia solution. This deprotonates the alkaloids, making them soluble in organic solvents
 again.[6]
- Extract the alkaloids from the basified aqueous solution using dichloromethane. Collect the organic layer.
- Evaporate the dichloromethane from the final extract using a rotary evaporator to obtain the purified alkaloid residue.[6]
- Redissolve the dried residue in a known volume of methanol to a specific concentration.
- Filter the solution through a 0.45 μm filter prior to HPLC injection.[6]

HPLC Method for Mesembrenone Quantification

This section details the instrumental parameters for the chromatographic separation and quantification of **mesembrenone**.

Instrumentation and Conditions:

- HPLC System: An HPLC system equipped with a UV or Photodiode Array (PDA) detector.
- Column: Hypersil® C18 or equivalent C18 reversed-phase column.[5][6]



 Mobile Phase: A mixture of water, acetonitrile (ACN), and ammonium hydroxide (25%) in a ratio of 70:30:0.01 (v/v/v).[5][6][8]

• Flow Rate: 1.0 mL/min.[9]

Injection Volume: 20 μL.[9][10]

Detection Wavelength: 228 nm.[3][6][11]

Run Time: Approximately 16 minutes.[9]

Mode: Isocratic.[5][6]

Procedure:

- Equilibrate the HPLC column with the mobile phase until a stable baseline is achieved.
- Inject 20 μL of the filtered sample extract.
- Monitor the chromatogram at 228 nm. Mesembrenone is expected to elute at approximately
 7.6 minutes under these conditions.[5]

Calibration and Quantification

- Preparation of Standard Solutions: Prepare a stock solution of **mesembrenone** standard in methanol. From the stock solution, prepare a series of calibration standards by serial dilution to cover the expected concentration range of the samples. A typical calibration curve might range from 400 to 60,000 ng/mL.[3][5][11]
- Calibration Curve: Inject each calibration standard into the HPLC system and record the peak area. Construct a calibration curve by plotting the peak area against the concentration of the standard.
- Quantification: Inject the prepared sample extracts and determine the peak area corresponding to mesembrenone. Calculate the concentration of mesembrenone in the samples using the linear regression equation derived from the calibration curve.

Data Presentation



The following tables summarize the key quantitative parameters of the HPLC method for **mesembrenone** quantification, as compiled from various studies.

Table 1: Chromatographic Conditions and Performance

Parameter	Value	Reference
Column	C18 Reversed-Phase	[5][6]
Mobile Phase	Water:ACN:Ammonium Hydroxide (70:30:0.01 v/v/v)	[5][6][8]
Flow Rate	1.0 mL/min	[9]
Detection Wavelength	228 nm	[3][6][11]
Retention Time (Mesembrenone)	~7.6 min	[5]

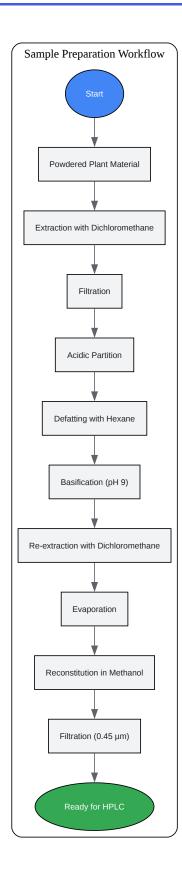
Table 2: Method Validation Parameters

Parameter	Value	Reference
Linearity Range	400 - 60,000 ng/mL	[3][5][11]
Correlation Coefficient (r²)	>0.99	[3][5][11]
Accuracy	94.8% - 103.6%	[3][5][11]
Precision (Inter-day RSD)	< 3%	[3][5][11]
Recovery	95% - 105%	[3][5]
Limit of Quantitation (LOQ)	100 ng/mL	[3][5]
Limit of Detection (LOD)	200 ng/mL	[3][5]

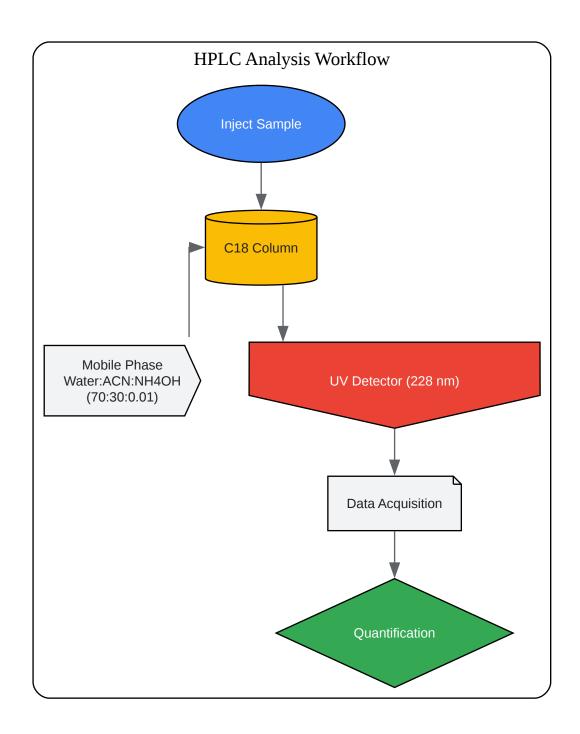
Mandatory Visualization

The following diagrams illustrate the experimental workflows.









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